3'-Chloro-2-thiomorpholinomethyl benzophenone
Overview
Description
3’-Chloro-2-thiomorpholinomethyl benzophenone is a chemical compound with the molecular formula C18H18ClNOS and a molecular weight of 331.86 g/mol . This compound is known for its unique structure, which includes a benzophenone core substituted with a chloro group and a thiomorpholinomethyl group. It is used primarily in research and industrial applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 3’-Chloro-2-thiomorpholinomethyl benzophenone typically involves the reaction of 3-chlorobenzophenone with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
3’-Chloro-2-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of thiol derivatives.
Substitution: Nucleophilic substitution reactions are common for this compound, especially at the chloro-substituted benzene ring. Reagents such as sodium methoxide or potassium tert-butoxide can be used to introduce various substituents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
Scientific Research Applications
3’-Chloro-2-thiomorpholinomethyl benzophenone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.
Medicine: Research into the potential therapeutic applications of this compound is ongoing, with studies exploring its efficacy as an antimicrobial or anticancer agent.
Industry: In industrial settings, 3’-Chloro-2-thiomorpholinomethyl benzophenone is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’-Chloro-2-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets. The chloro and thiomorpholinomethyl groups play a crucial role in its binding affinity and selectivity. The compound can modulate various biochemical pathways, depending on its target. For example, it may inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
3’-Chloro-2-thiomorpholinomethyl benzophenone can be compared with other benzophenone derivatives, such as:
3’-Chloro-2-morpholinomethyl benzophenone: Similar in structure but lacks the sulfur atom, which may affect its reactivity and biological activity.
2-Thiomorpholinomethyl benzophenone: Lacks the chloro group, which can influence its chemical properties and applications.
3’-Chloro-2-piperidinomethyl benzophenone:
The uniqueness of 3’-Chloro-2-thiomorpholinomethyl benzophenone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(3-chlorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNOS/c19-16-6-3-5-14(12-16)18(21)17-7-2-1-4-15(17)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBNSFUZRPPHQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643816 | |
Record name | (3-Chlorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-74-3 | |
Record name | (3-Chlorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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